4-Acetylphenyl ethyl(phenyl)phosphinate
Description
Overview of Organophosphorus Compound Classes
Organophosphorus compounds are broadly categorized based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) being the most common. wikipedia.org These classifications are further divided into several main categories.
Phosphorus(V) Compounds:
Phosphate esters: Derivatives of phosphoric acid, these are crucial in biochemistry, forming the backbone of DNA and RNA and playing a key role in energy transfer through molecules like adenosine (B11128) triphosphate (ATP). wikipedia.orglibretexts.orglibretexts.org
Phosphonates: These are esters of phosphonic acid and contain a direct phosphorus-carbon (P-C) bond. wikipedia.org They are known for their applications as herbicides and in medicinal chemistry. wikipedia.org
Phosphinates: These compounds are esters of phosphinic acid and are characterized by having two P-C bonds. nih.govacs.org
Phosphine (B1218219) oxides: These feature a phosphorus-oxygen double bond and three P-C bonds.
Phosphorus(III) Compounds:
Phosphites: These are esters of phosphorous acid. fiveable.mewikipedia.org
Phosphines: These are organophosphorus compounds with the formula PR₃.
The classification can also be based on the groups attached to the central phosphorus atom. nih.gov For instance, the substitution of oxygen atoms with sulfur or nitrogen leads to further classes of compounds like phosphonothionates. researchgate.net
Significance of Phosphinate Esters in Chemical Research
Phosphinate esters, with the general formula R¹R²P(O)OR³, are a significant class of organophosphorus compounds due to their utility as synthetic intermediates. acs.org They are particularly important in the synthesis of more complex molecules, such as protease inhibitors and ATP-dependent ligase inhibitors, which have relevance in medicinal chemistry. acs.org
The synthesis of phosphinate esters can be achieved through various methods, including the alkylation of H-phosphinate esters. acs.org These esters are also key starting materials for creating compounds with specific biological or material science applications. Their structural features, including the two P-C bonds, offer a scaffold for creating diverse and functionally specific molecules.
Structural Features and Nomenclature of 4-Acetylphenyl ethyl(phenyl)phosphinate
Nomenclature: The naming of organophosphorus compounds follows systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). For esters of phosphinic acid, the name is derived from the parent acid. qmul.ac.uk In the case of This compound , the name indicates:
A central phosphinate group, which is a derivative of phosphinic acid (H₂P(O)OH).
An ethyl group and a phenyl group are directly bonded to the phosphorus atom.
A 4-acetylphenyl group is attached to the phosphorus atom via an ester linkage.
Structural Features: The molecule consists of a central tetrahedral phosphorus atom double-bonded to an oxygen atom. This phosphorus atom is also singly bonded to an ethyl group, a phenyl group, and an oxygen atom which in turn is connected to a 4-acetylphenyl group. The presence of a chiral phosphorus center is a key feature of many phosphinates, including this one, which can lead to stereoisomers.
Research has detailed the synthesis of this compound. One method involves the reaction of diethyl phenylphosphonite with ethyl iodide. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR), is crucial for confirming the structure of such compounds.
Compound Properties Table
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇O₃P | |
| 31P NMR (ppm) | 34.3 | |
| Mass Spectrometry (ESI+) | m/z = 271.11 (for M+H) |
Structure
3D Structure
Properties
CAS No. |
918660-73-8 |
|---|---|
Molecular Formula |
C16H17O3P |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
1-[4-[ethyl(phenyl)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C16H17O3P/c1-3-20(18,16-7-5-4-6-8-16)19-15-11-9-14(10-12-15)13(2)17/h4-12H,3H2,1-2H3 |
InChI Key |
QUIDFGKYFVNCAC-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of 4 Acetylphenyl Ethyl Phenyl Phosphinate
Mechanistic Investigations of Phosphinate Formation
The synthesis of phosphinates such as 4-Acetylphenyl ethyl(phenyl)phosphinate typically involves the formation of a phosphorus-carbon and a phosphorus-oxygen bond. The mechanisms of these reactions are centered around the electrophilic nature of the phosphorus atom.
The formation of the phosphinate ester bond is a classic example of nucleophilic substitution at a tetracoordinate phosphorus center. In a general sense, the synthesis can be envisioned to proceed via the attack of an alcohol on a reactive phosphorus(V) species. For instance, the reaction of a phenylphosphinic acid derivative with an appropriate activating agent can generate a more electrophilic phosphorus center, which is then susceptible to nucleophilic attack by an alcohol.
The mechanism of nucleophilic substitution at a P=O center can proceed through either a concerted (SN2-like) or a stepwise (associative) pathway. frontiersin.org In a concerted mechanism, the nucleophile attacks the phosphorus center, and the leaving group departs simultaneously through a single pentacoordinate transition state. frontiersin.org In the stepwise mechanism, the nucleophile adds to the phosphorus center to form a trigonal bipyramidal pentacoordinate intermediate. frontiersin.org This intermediate can then undergo pseudorotation before the leaving group is expelled. The exact pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom.
For the synthesis of arylphosphinates, a common method involves the reaction of a phosphinic chloride with an alcohol or a phenol (B47542). In the context of this compound, this could involve the reaction of ethyl(phenyl)phosphinic chloride with 4-hydroxyacetophenone. The lone pair of the hydroxyl group of 4-hydroxyacetophenone acts as the nucleophile, attacking the electrophilic phosphorus atom of the phosphinic chloride.
Another well-established method for forming similar P-O bonds is the Atherton-Todd reaction. In a modified approach, a dialkyl phosphite (B83602) can react with a phenol in the presence of a base and a carbon tetrahalide. The reaction is believed to proceed through the in situ formation of a reactive phosphoryl halide species.
Phosphonium (B103445) Salts as Intermediates:
Phosphonium salts are key intermediates in several synthetic routes to phosphinates. The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, provides a classic example of phosphonium salt involvement. researchgate.netresearchgate.net In a typical Arbuzov reaction, a trialkyl phosphite acts as a nucleophile, attacking an alkyl halide to form a phosphonium salt intermediate. researchgate.netresearchgate.net This intermediate then undergoes dealkylation by the halide ion to yield the final phosphonate (B1237965) ester. While the classic Arbuzov reaction yields phosphonates, variations of this reaction can be adapted to synthesize phosphinates.
For the synthesis of this compound, a plausible route could involve the reaction of a trivalent phosphorus compound, such as a phosphonite, with a suitable electrophile. For example, the reaction of ethyl phenylphosphonite with an activated derivative of 4-hydroxyacetophenone could proceed through a phosphonium-like intermediate.
Table 1: Key Intermediates in Phosphinate Formation
| Intermediate Type | General Structure | Role in Synthesis of this compound |
| Pentacoordinate Intermediate | Formed during nucleophilic substitution at the phosphorus center, leading to the formation of the P-O bond with the 4-acetylphenyl group. | |
| Phosphonium Salt | Can be formed in Arbuzov-type reactions, where a trivalent phosphorus species attacks an electrophile, prior to rearrangement to the final phosphinate. | |
| Phosphorus-centered Radical | May be involved in radical addition reactions to form the P-C (phenyl) or P-O (ethyl/4-acetylphenyl) bonds under specific reaction conditions. |
Radical Pairs as Intermediates:
While ionic pathways are more common, radical mechanisms can also play a role in the formation of phosphinates. The addition of P-H compounds across double bonds, for instance, can be initiated by radical initiators. It is conceivable that under certain photolytic or thermolytic conditions, a phosphorus-centered radical could be generated from a suitable precursor. This radical could then react with an appropriate substrate to form the phosphinate structure.
Recent advances have highlighted the utility of radical reactions in forming C-P bonds. For instance, a radical version of the Arbuzov reaction has been developed, which proceeds via the formation of phosphoranyl radical intermediates. researchgate.net In such a process, an alkyl radical adds to a phosphite to generate a phosphoranyl radical, which then undergoes β-scission. researchgate.net This opens up the possibility of forming the phenyl-phosphorus bond in this compound through a radical pathway, potentially involving a radical pair as a transient intermediate.
Transformation Reactions of the Phosphinate Moiety
The phosphinate group in this compound is a versatile functional handle that can undergo a range of transformations, including hydrolysis, ligand exchange, and rearrangements.
The hydrolysis of phosphinate esters to their corresponding phosphinic acids is a fundamental reaction, which can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of phosphinates is thought to proceed via protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. This is followed by the nucleophilic attack of a water molecule. The reaction can proceed through different mechanisms, such as an AAc2 mechanism, involving bimolecular attack of water on the protonated ester, or an AAl1 mechanism, involving the formation of a carbocation from the ester's alkyl group. A study on the hydrolysis of various arylphosphonates, including derivatives with a 4-acetyl group, indicated that in most cases, the reaction follows the AAc2 mechanism. researchgate.net
Base-Catalyzed Hydrolysis:
In alkaline media, hydrolysis occurs via the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. This typically proceeds through a stepwise mechanism involving a pentacoordinate intermediate. The rate of alkaline hydrolysis is sensitive to steric hindrance around the phosphorus atom.
Enzyme Catalysis:
While specific enzymatic hydrolysis of this compound has not been detailed, enzymes such as phosphodiesterases are known to catalyze the hydrolysis of phosphonate esters. rsc.org These enzymes can exhibit high substrate specificity and operate under mild conditions. Given the structural similarity, it is plausible that certain hydrolases could be identified or engineered to act on phosphinates like the title compound. The mechanism of enzymatic hydrolysis often involves the activation of a water molecule by a metal ion cofactor or an amino acid residue in the active site, which then acts as the nucleophile. nih.gov
Table 2: Comparison of Hydrolysis Conditions for Phosphinates
| Condition | Catalyst | General Mechanism | Key Features |
| Acidic | H+ (e.g., HCl) | AAc2 or AAl1 | Protonation of P=O enhances electrophilicity of phosphorus. |
| Basic | OH- (e.g., NaOH) | Nucleophilic addition-elimination | Proceeds via a pentacoordinate intermediate. Sensitive to steric effects. |
| Enzymatic | Hydrolases (e.g., Phosphodiesterases) | Enzyme-mediated nucleophilic attack | High specificity and mild reaction conditions. |
Ligand exchange at the phosphorus center of a phosphinate offers a pathway to modify its structure and properties. These reactions involve the substitution of one of the groups attached to the phosphorus atom (the ethyl, phenyl, or 4-acetylphenoxy group) with another ligand.
The feasibility of ligand exchange depends on the nature of the bonds to the phosphorus atom and the reaction conditions. The P-OAr bond is generally more labile than the P-C bonds. Therefore, exchange of the 4-acetylphenoxy group is more likely than the exchange of the phenyl or ethyl group.
This can be achieved by reacting this compound with a strong nucleophile, such as an alkoxide or another phenoxide. The reaction would proceed via a nucleophilic substitution mechanism, likely involving a pentacoordinate intermediate, similar to the reverse of the esterification reaction.
The use of transition metal catalysts can also facilitate ligand exchange reactions at phosphorus centers. While more commonly studied for phosphines and phosphites, such catalytic systems could potentially be adapted for phosphinates.
Phosphinate esters can undergo various rearrangement reactions, often promoted by heat or the presence of a strong base. One of the notable rearrangements in organophosphorus chemistry is the phosphonate-phosphinate rearrangement. nih.govacs.org This rearrangement typically involves the migration of a group from an adjacent atom to the phosphorus atom.
While a specific rearrangement pathway for this compound is not extensively documented, analogous rearrangements in similar systems provide insight into potential transformations. For example, the rsc.orgnih.gov-phospha-Brook rearrangement involves the migration of a phosphonyl group from a carbon to an oxygen atom in α-hydroxyphosphonates.
Another possibility is a thermal rearrangement. Under high temperatures, it is conceivable that intramolecular rearrangements could occur, potentially leading to the migration of one of the organic groups. However, such reactions would likely require significant energy input and may lead to a mixture of products.
Reactivity of the 4-Acetylphenyl Substituent
The 4-acetylphenyl substituent offers two main sites for chemical modification: the acetyl group and the phenyl ring itself. The acetyl group, being an electron-withdrawing group, significantly influences the reactivity of the aromatic ring.
The acetyl group in this compound is susceptible to a variety of chemical transformations, analogous to those of other acetophenone (B1666503) derivatives. These reactions primarily involve the carbonyl moiety and the adjacent methyl group.
Reductions:
The carbonyl group of the acetyl substituent can be selectively reduced to an alcohol or completely to a methylene (B1212753) group. The choice of reducing agent and reaction conditions determines the final product. For instance, sodium borohydride (B1222165) is commonly used for the reduction of ketones to secondary alcohols. In the case of acetophenone and its derivatives, this reaction yields the corresponding 1-phenylethanol. wikipedia.orgresearchgate.net Catalytic hydrogenation over a copper chromite catalyst can also achieve this transformation. wikipedia.org
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Acetophenone | NaBH4, H2O | 1-Phenylethanol | wikipedia.org |
| Acetophenone | H2, Copper Chromite Catalyst | 1-Phenylethanol | wikipedia.org |
| 4-Acetylpyridine | Platinum single-crystal electrodes | 1-(Pyridin-4-yl)ethanol | nih.gov |
Condensations:
The α-hydrogens of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as aldol (B89426) and Claisen-Schmidt condensations. ichem.md For example, acetophenone can react with benzaldehyde (B42025) in the presence of a base to form a β-hydroxy ketone (an aldol), which can then dehydrate to form an α,β-unsaturated ketone (a chalcone). ichem.md Similarly, condensation with formaldehyde (B43269) is also possible. quora.com These reactions provide a versatile route to a variety of more complex molecules. youtube.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Acetophenone | Benzaldehyde | Base (e.g., NaOH) | Chalcone (B49325) | ichem.md |
| Acetophenone | Formaldehyde | Basic medium | β-Hydroxy ketone | quora.com |
| Acetophenone | 1H-indole-2,3-dione | Knoevenagel conditions | Chiral aldol | ichem.md |
| Acetophenone | Methyl isopropyl ketone | Ti(OEt)4 | Cross-coupled aldol product | youtube.com |
The reactivity of the phenyl ring in this compound towards electrophilic attack and C-H activation is significantly influenced by the electronic effects of both the acetyl and the ethyl(phenyl)phosphinate substituents.
Electrophilic Aromatic Substitution:
Both the acetyl group and the phosphinate group are electron-withdrawing groups. wikipedia.orgorganicchemistrytutor.comyoutube.com Electron-withdrawing groups deactivate the aromatic ring towards electrophilic aromatic substitution by reducing the electron density of the π-system. wikipedia.orgmasterorganicchemistry.comlibretexts.org This deactivation makes the reaction slower compared to benzene. libretexts.org
Furthermore, these deactivating groups direct incoming electrophiles to the meta position (relative to the substituent). wikipedia.orgorganicchemistrytutor.comcognitoedu.org This is because the deactivating effect is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack. libretexts.orglibretexts.org In this compound, the acetyl group is at position 4. Therefore, electrophilic substitution would be expected to occur at the positions meta to the acetyl group, which are positions 3 and 5.
| Substituent Group | Electronic Effect | Ring Activity | Directing Effect | Reference |
|---|---|---|---|---|
| -COCH3 (Acetyl) | Electron-withdrawing | Deactivating | meta | wikipedia.orgorganicchemistrytutor.com |
| -P(O)(OR)R' (Phosphinate) | Electron-withdrawing | Deactivating | meta | Inferred |
| -OH, -NH2 | Electron-donating | Activating | ortho, para | cognitoedu.org |
| Halogens (-F, -Cl, -Br, -I) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | ortho, para | organicchemistrytutor.com |
C-H Activation:
The functionalization of C-H bonds is a powerful tool in organic synthesis. rsc.org In the context of this compound, C-H activation could potentially occur at various positions on the phenyl ring. The regioselectivity of such reactions is often controlled by directing groups. nih.govnih.govchemrxiv.orgchemrxiv.org Both the acetyl and the phosphinate groups could potentially act as directing groups in transition metal-catalyzed C-H activation reactions. rsc.orgnih.gov
For instance, the carbonyl oxygen of the acetyl group can coordinate to a metal catalyst, directing the functionalization to the ortho C-H bonds. Similarly, the phosphinate group could also direct C-H activation to its ortho positions. nih.gov The ultimate regioselectivity would depend on the specific catalyst system and reaction conditions employed. The development of methods for the regioselective functionalization of such substituted aromatic systems is an active area of research. nih.govnih.govchemrxiv.orgchemrxiv.orgresearchgate.net
Advanced Spectroscopic and Structural Elucidation of 4 Acetylphenyl Ethyl Phenyl Phosphinate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms in a molecule. For 4-Acetylphenyl ethyl(phenyl)phosphinate, a combination of ¹H, ¹³C, and ³¹P NMR, along with two-dimensional techniques, provides a complete picture of its structure.
Proton (¹H) NMR Spectroscopy for Structural Confirmation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the ethyl group, the phenyl group, and the 4-acetylphenyl group.
Aromatic Protons: The protons on the phenyl ring directly attached to the phosphorus atom and those on the 4-acetylphenyl ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. researchgate.netscielo.br The protons on the 4-acetylphenyl ring are expected to show a characteristic AA'BB' splitting pattern. chemicalbook.com Specifically, the protons ortho to the acetyl group will be downfield due to the electron-withdrawing nature of the carbonyl group.
Ethyl Group Protons: The ethyl group will give rise to a triplet and a quartet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom will be deshielded and are expected to appear as a quartet, while the methyl protons (-CH₃) will appear as an upfield triplet due to coupling with the methylene protons. oregonstate.edu
Acetyl Group Protons: The methyl protons of the acetyl group (-COCH₃) are anticipated to appear as a sharp singlet, typically in the range of δ 2.1-2.7 ppm. libretexts.org
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.4 - 7.8 | Multiplet |
| 4-Acetylphenyl-H (ortho to ester) | 7.1 - 7.4 | Doublet |
| 4-Acetylphenyl-H (ortho to acetyl) | 7.9 - 8.2 | Doublet |
| O-CH₂-CH₃ | 3.9 - 4.3 | Quartet |
| CO-CH₃ | 2.5 - 2.7 | Singlet |
| O-CH₂-CH₃ | 1.2 - 1.5 | Triplet |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
Carbonyl Carbon: The carbon of the acetyl group's carbonyl (C=O) is expected to have a chemical shift in the downfield region, typically between δ 195 and 205 ppm. organicchemistrydata.org
Aromatic Carbons: The carbons of the two aromatic rings will resonate in the range of δ 120-155 ppm. The carbon atom attached to the phosphorus will show coupling to the phosphorus atom (J-coupling). The carbon atoms of the 4-acetylphenyl ring will also have distinct chemical shifts influenced by the acetyl and ester functional groups.
Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group will be found around δ 60-65 ppm, while the methyl carbon (-CH₃) will be located further upfield, around δ 15-20 ppm.
Acetyl Methyl Carbon: The methyl carbon of the acetyl group is expected around δ 25-30 ppm.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Acetyl) | 197 - 200 |
| C (ipso, P-C) | 130 - 135 (with P-coupling) |
| C (aromatic) | 128 - 140 |
| C (ipso, O-C) | 150 - 155 (with P-coupling) |
| O-CH₂-CH₃ | 61 - 65 (with P-coupling) |
| CO-CH₃ | 26 - 28 |
| O-CH₂-CH₃ | 16 - 18 (with P-coupling) |
Phosphorus-31 (³¹P) NMR Spectroscopy for Phosphorus Environment Characterization
³¹P NMR spectroscopy is a powerful tool for directly observing the phosphorus atom and determining its chemical environment. For phosphinates, the chemical shifts are typically found in a characteristic range. Based on related ethyl phenylphosphinate structures, the ³¹P chemical shift for this compound is expected to be in the range of δ +20 to +40 ppm. organic-chemistry.orgchromatographyonline.com This specific shift confirms the presence of the phosphinate functional group.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons, for example, confirming the connectivity within the ethyl group (methylene protons coupling to methyl protons) and the coupling between adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the different fragments of the molecule, such as the correlation between the acetyl protons and the carbonyl carbon, and the protons on the aromatic rings with the carbons of the adjacent functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₁₆H₁₇O₃P), the expected monoisotopic mass is approximately 288.09 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed. The fragmentation pattern is expected to be influenced by the presence of the ester and ketone functionalities. researchgate.netacs.org Common fragmentation pathways for organophosphate esters include the cleavage of the P-O and P-C bonds. orgchemboulder.com The presence of the acetylphenyl group would likely lead to fragments characteristic of ketones, such as the loss of a methyl radical (M-15) or an acetyl radical (M-43). libretexts.org
Expected Key Fragments in Mass Spectrum:
| m/z | Fragment Identity |
| 288 | [M]⁺˙ |
| 273 | [M - CH₃]⁺ |
| 245 | [M - COCH₃]⁺ |
| 167 | [M - C₆H₄COCH₃]⁺ |
| 121 | [C₆H₄COCH₃]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Carbonyl (C=O) Stretch: A strong absorption band characteristic of the ketone carbonyl group is expected in the region of 1680-1700 cm⁻¹. organicchemistrydata.org The conjugation with the aromatic ring typically lowers the frequency compared to a simple aliphatic ketone.
Phosphorus-Oxygen (P=O) Stretch: A strong and sharp absorption band corresponding to the P=O double bond stretch is expected in the range of 1200-1260 cm⁻¹.
Phosphorus-Oxygen-Carbon (P-O-C) Stretch: The P-O-C linkages will show characteristic stretching vibrations, typically in the region of 1000-1100 cm⁻¹.
Aromatic C-H and C=C Stretches: The aromatic rings will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretches: The C-H bonds of the ethyl and acetyl groups will show stretching vibrations in the range of 2850-3000 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | 3010 - 3100 | Medium |
| Aliphatic C-H | 2850 - 3000 | Medium |
| C=O (Ketone) | 1680 - 1700 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium-Strong |
| P=O | 1200 - 1260 | Strong |
| P-O-C | 1000 - 1100 | Strong |
X-ray Crystallography for Solid-State Structural Determination
The general structure of organophosphorus compounds, including phosphinates, is well-documented, showcasing a tetrahedral geometry around the phosphorus atom. researchgate.netresearchgate.net In the case of this compound, the phosphorus atom is bonded to an ethyl group, a phenyl group, an oxygen atom double-bonded to the phosphorus (phosphoryl group), and an oxygen atom linking to the 4-acetylphenyl moiety. The spatial arrangement of these four different substituents around the phosphorus atom gives rise to its chirality.
While a specific crystal structure for this compound is not publicly available in the referenced literature, the general principles of X-ray diffraction would apply. The analysis of its crystal structure would reveal key structural parameters.
Hypothetical Crystallographic Data Table:
Since experimental data is unavailable, the following table is a representation of the type of information that would be obtained from a single-crystal X-ray diffraction study.
| Parameter | Hypothetical Value Range | Significance |
| Crystal System | Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, P2₁2₁2₁ | Defines the symmetry elements within the unit cell. A chiral space group would confirm enantiopurity. |
| a, b, c (Å) | 10-20 Å | Dimensions of the unit cell. |
| α, β, γ (°) | 90-120° | Angles of the unit cell. |
| Volume (ų) | 1500-3000 | The volume of the unit cell. |
| Z | 2, 4 | The number of molecules per unit cell. |
| P=O Bond Length (Å) | ~1.45 - 1.50 | Indicative of the double bond character. |
| P-C(ethyl) Bond Length (Å) | ~1.78 - 1.82 | Typical length for a phosphorus-carbon single bond. |
| P-C(phenyl) Bond Length (Å) | ~1.79 - 1.83 | Similar to the P-C(ethyl) bond but can be influenced by the aromatic ring. |
| P-O(ester) Bond Length (Å) | ~1.58 - 1.62 | Length of the single bond to the ester oxygen. |
The determination of the crystal structure would also elucidate intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the packing of the molecules in the crystal lattice. acs.org
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. nih.govrsc.org Among these, electronic circular dichroism (ECD) is a powerful tool for characterizing enantiomers in solution and assigning their absolute configurations, especially when X-ray crystallography is not feasible. acs.org
For a chiral molecule like this compound, each enantiomer will produce a unique ECD spectrum, which is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. The spectra of the two enantiomers will be mirror images of each other. The phosphorus atom in this molecule is the stereogenic center. researchgate.net
The application of ECD to determine the absolute configuration of a chiral compound often involves a comparison of the experimental spectrum with that predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). acs.org This computational approach models the electronic transitions of the molecule and predicts the corresponding Cotton effects (the characteristic peaks in an ECD spectrum).
While specific circular dichroism data for this compound has not been reported in the reviewed literature, the technique has been successfully applied to other chiral organophosphorus compounds, including phosphazenes and other phosphorus heterocycles, to characterize their enantiomers. nih.govnih.gov The chromophores present in this compound, namely the phenyl and 4-acetylphenyl groups, are expected to give rise to distinct signals in the UV-Vis region, which would be interrogated by ECD spectroscopy. The interaction of these chromophores, dictated by their spatial arrangement around the chiral phosphorus center, would ultimately determine the sign and intensity of the observed Cotton effects.
The phenomenon of induced circular dichroism can also be relevant, where a chiral environment can induce a CD signal in an achiral molecule. synchrotron-soleil.fr In the context of enantiomeric characterization, however, the intrinsic chirality of the phosphinate itself is the focus.
Computational and Theoretical Chemistry Studies of 4 Acetylphenyl Ethyl Phenyl Phosphinate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic and geometric properties of 4-Acetylphenyl ethyl(phenyl)phosphinate at the atomic level.
Density Functional Theory (DFT) has become a principal tool for investigating the molecular geometry and electronic structure of organophosphorus compounds like this compound. jchemlett.comacs.org DFT calculations, often employing basis sets such as 6-31G* or higher, can accurately predict key structural parameters. For a molecule like this compound, these calculations would typically optimize the geometry to find the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), can also be determined. jchemlett.com The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. jchemlett.com Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can visualize the regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic or electrophilic attack. jchemlett.com
Below is an interactive table illustrating the kind of data that would be obtained from a DFT analysis of this compound.
| Parameter | Predicted Value | Significance |
| P=O Bond Length | ~1.45 Å | Reflects the double bond character and strength. |
| P-C(phenyl) Bond Length | ~1.80 Å | Indicates the strength of the phosphorus-carbon bond. |
| P-O(ethyl) Bond Length | ~1.60 Å | Characterizes the ester linkage. |
| O-P-C Bond Angle | ~105° | Influences the overall molecular shape. |
| HOMO-LUMO Gap | Variable (eV) | Predicts chemical reactivity and electronic transitions. |
Note: The values presented are illustrative and based on typical data for similar phosphinate esters.
For even greater accuracy in electronic structure calculations, ab initio methods can be employed. acs.org These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are computationally more intensive than DFT but can provide more precise energies and properties. acs.org Ab initio calculations are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are especially important. acs.org For this compound, high-level ab initio calculations could refine the understanding of its electronic transitions and reaction energetics. acs.org A study on methyl phosphinate, a simpler ester, utilized ab initio methods to determine its detailed molecular structure. acs.org
Mechanistic Modeling of Reactions Involving Phosphinates
Computational modeling is crucial for understanding the mechanisms of reactions involving phosphinates, such as hydrolysis or reactions at the phosphorus center. nih.govresearchgate.net
A key aspect of mechanistic modeling is the characterization of transition states and the calculation of activation energy barriers. rutgers.edu For a reaction such as the hydrolysis of this compound, computational methods can locate the transition state structure connecting the reactants and products. rutgers.edu The energy of this transition state relative to the reactants determines the activation energy, which is a critical factor in the reaction rate. rutgers.edu Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) are often used to find these transition state geometries. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. rutgers.edu The hydrolysis of phosphinates can proceed through different mechanisms, such as AAc2 (bimolecular, acyl-oxygen cleavage) or AAl2 (bimolecular, alkyl-oxygen cleavage), and computational modeling can help to distinguish between these pathways by comparing their respective energy barriers. mdpi.com
The following table demonstrates hypothetical energy barriers for different hydrolysis mechanisms of a phosphinate ester.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Implication |
| AAc2 Hydrolysis | 20-25 | Suggests a plausible pathway under certain conditions. |
| AAl1 Hydrolysis | >30 | Indicates a less favorable, higher energy pathway. |
| Base-Catalyzed Hydrolysis | 15-20 | Shows acceleration of the reaction in the presence of a base. |
Note: These values are illustrative and serve to represent the output of such computational studies.
Beyond identifying individual transition states, computational chemistry allows for the elucidation of entire reaction pathways. nih.gov This involves mapping out the potential energy surface, identifying all intermediates and transition states that connect reactants to products. For reactions of this compound, this could involve modeling the stepwise process of nucleophilic attack, formation of a pentacoordinate intermediate, and subsequent departure of the leaving group. rutgers.edu Intrinsic Reaction Coordinate (IRC) calculations can be used to follow the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. Such studies provide a detailed, dynamic picture of the chemical transformation.
Conformational Analysis and Stereochemical Prediction
The three-dimensional structure and stereochemistry of this compound are critical to its function and reactivity.
The presence of a stereogenic phosphorus center in this compound means that it can exist as enantiomers. Computational conformational analysis can predict the most stable arrangements of the substituents around the phosphorus atom. By systematically rotating the bonds connected to the phosphorus center and calculating the energy of each resulting conformer, a potential energy surface can be generated. This analysis reveals the global minimum energy conformation as well as other low-energy conformers and the energy barriers between them. mdpi.com
The size and nature of the substituents on the phosphinate group are known to influence conformational possibilities and coordination behavior in crystals. mdpi.com For this compound, the phenyl and ethyl groups attached to the phosphorus, along with the 4-acetylphenyl group, will have preferred spatial arrangements to minimize steric hindrance. Computational models can predict these preferences, which is crucial for understanding how the molecule might interact with other molecules, such as enzymes or chiral resolving agents. rsc.org This predictive power is essential in the design of P-stereogenic compounds. rsc.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. It is calculated by determining the electrostatic potential at a point in space near a molecule, which is a result of the interaction of a positive point charge with the molecule's nuclei and electrons. The MEP map is typically projected onto the molecule's electron density surface, with different colors representing varying levels of electrostatic potential.
Theoretical Framework and Interpretation
The MEP map provides a visual representation of the electrophilic and nucleophilic regions of a molecule.
Red to Yellow Regions: These areas indicate a negative electrostatic potential, signifying an excess of electron density. They are characteristic of nucleophilic sites, which are prone to attack by electrophiles. In the context of this compound, these regions would likely be concentrated around the oxygen atoms of the phosphoryl (P=O) and carbonyl (C=O) groups due to their high electronegativity.
Blue Regions: These areas represent a positive electrostatic potential, indicating a deficiency of electron density. They are characteristic of electrophilic sites, susceptible to attack by nucleophiles. For the title compound, positive potentials would be expected around the hydrogen atoms, particularly those attached to the aromatic rings.
Green Regions: These areas signify a neutral or near-zero electrostatic potential.
By analyzing the MEP map, chemists can predict how a molecule will interact with other molecules, including substrates, inhibitors, or biological receptors. acs.org The map can highlight regions of electrostatic complementarity, which is crucial for understanding intermolecular interactions such as hydrogen bonding and dipole-dipole interactions.
Illustrative MEP Map Analysis
While a specific MEP map for this compound is not available in the literature, a hypothetical map would likely show strong negative potentials (red/yellow) localized on the carbonyl and phosphoryl oxygen atoms, making them key sites for electrophilic attack or coordination to metal ions. The aromatic rings would exhibit a more complex potential distribution, with the phenyl ring attached to the phosphorus atom and the 4-acetylphenyl group showing distinct electronic features. The phosphorus atom, being less electronegative than the surrounding oxygen atoms, would exhibit a more positive potential, making it a potential site for nucleophilic interaction.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides methodologies to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental structural assignment. Density Functional Theory (DFT) is a commonly employed method for these predictions.
Nuclear Magnetic Resonance (NMR) Chemical Shifts
NMR spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ³¹P. The prediction process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and phosphoric acid for ³¹P.
For this compound, experimental ¹H and ³¹P NMR data are available. A computational study would aim to reproduce these experimental values. A close correlation between the predicted and experimental shifts would validate the computed three-dimensional structure of the molecule.
Interactive Table: Experimental NMR Data for this compound
| Nucleus | Experimental Chemical Shift (ppm) | Multiplicity / Coupling (J) |
| ¹H NMR | ||
| Aromatic Protons | 7.98 | d, J = 9.0 Hz |
| Aromatic Protons | 7.15-7.5 | m |
| Methyl Protons | 2.58 | s |
| ³¹P NMR | 18.5 |
Data sourced from Chemistry - An Asian Journal.
Vibrational Frequencies
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are based on determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be animated to visualize the specific atomic motions associated with each frequency.
For this compound, a theoretical vibrational analysis would predict the characteristic stretching frequencies for key functional groups, such as:
P=O (phosphoryl) stretch: Typically a strong band in the IR spectrum.
C=O (carbonyl) stretch: Another strong and characteristic IR absorption.
P-O-C and P-C stretches: Involving the phosphinate core.
Aromatic C-H and C=C stretches: Associated with the phenyl and acetylphenyl rings.
Comparing the computed vibrational spectrum with an experimental one would allow for a detailed assignment of the observed spectral bands to specific molecular vibrations.
Illustrative Table: Predicted Vibrational Frequencies (Hypothetical)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Frequency (cm⁻¹) (Scaled) |
| C=O Stretch | 1720 | 1685 |
| P=O Stretch | 1280 | 1255 |
| Aromatic C=C Stretch | 1610 | 1590 |
| C-H Stretch (Aromatic) | 3150 | 3080 |
| C-H Stretch (Aliphatic) | 3010 | 2950 |
Note: This table is for illustrative purposes only. The predicted frequencies are hypothetical and would require actual DFT calculations. Scaled frequencies are often used to correct for the systematic overestimation of vibrational frequencies by many computational methods.
Derivatization and Functionalization Strategies for 4 Acetylphenyl Ethyl Phenyl Phosphinate
Chemical Modification of the Acetyl Group on the Phenyl Ring
The acetyl group is a versatile functional handle for a variety of chemical transformations. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, allowing for reactions at both positions.
One of the most common modifications of an acetyl group on an aromatic ring is its reduction to an alcohol. This can be achieved using various reducing agents, with the choice of reagent determining the selectivity and yield. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation.
Another key reaction is the conversion of the acetyl group into an oxime. This is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate (B1210297). The resulting oxime can exist as E and Z isomers and serves as a precursor for the Beckmann rearrangement to form an amide.
The methyl group of the acetyl moiety can also be functionalized. For example, it can undergo alpha-halogenation under acidic or basic conditions. Reaction with bromine in acetic acid can yield the α-bromo ketone, a versatile intermediate for nucleophilic substitution reactions.
Furthermore, the acetyl group can participate in condensation reactions. The Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base like sodium hydroxide (B78521) leads to the formation of a chalcone (B49325) derivative, extending the conjugation of the system.
Table 1: Representative Chemical Modifications of the Acetyl Group
| Reaction Type | Reagents and Conditions | Product Structure | Potential Application |
| Reduction | NaBH₄, Methanol, Room Temperature | 4-(1-Hydroxyethyl)phenyl ethyl(phenyl)phosphinate | Precursor for further esterification or etherification |
| Oximation | NH₂OH·HCl, Pyridine, Reflux | 4-(1-(Hydroxyimino)ethyl)phenyl ethyl(phenyl)phosphinate | Intermediate for Beckmann rearrangement |
| Alpha-Halogenation | Br₂, Acetic Acid, Room Temperature | 4-(2-Bromoacetyl)phenyl ethyl(phenyl)phosphinate | Intermediate for nucleophilic substitution |
| Claisen-Schmidt Condensation | ArCHO, NaOH, Ethanol (B145695), Room Temperature | Chalcone derivative | Extended conjugated systems for materials science |
Functionalization of the Phenyl Ring (e.g., via C-H Activation)
The two phenyl rings in 4-acetylphenyl ethyl(phenyl)phosphinate present opportunities for functionalization through electrophilic aromatic substitution and modern C-H activation strategies. The phenyl ring attached to the phosphorus atom and the 4-acetylphenyl ring have different electronic properties, which can be exploited for regioselective functionalization.
The 4-acetylphenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the acetyl group, which directs incoming electrophiles to the meta position. libretexts.orglibretexts.orgnumberanalytics.comnumberanalytics.com In contrast, the phenyl ring directly attached to the phosphorus atom is likely to be activated and directed by the phosphinate group.
A more advanced and regioselective method for functionalizing the phenyl rings is through directed C-H activation. rsc.org In this approach, a functional group on the molecule coordinates to a transition metal catalyst, bringing the metal in close proximity to a specific C-H bond and facilitating its cleavage and subsequent functionalization. While the phosphinate group itself can potentially act as a directing group, this is an area of ongoing research.
Table 2: Potential C-H Activation Reactions on the Phenyl Rings
| Reaction Type | Catalyst and Reagents | Target Ring | Product Type |
| Ortho-Olefination | [Rh(III)] catalyst, Alkene | P-phenyl ring | Styrenyl-substituted analog |
| Ortho-Acylation | [Ru(II)] catalyst, Aldehyde | P-phenyl ring | Acyl-substituted analog |
| Meta-Selective C-H Borylation | [Ir(I)] catalyst, B₂pin₂ | 4-Acetylphenyl ring | Borylated analog |
Modification of the Ethyl Moiety
The ethyl group of the phosphinate ester can also be a site for modification, although it is generally less reactive than the other functional groups in the molecule. One potential strategy involves the transesterification of the ethyl ester to other alkyl or aryl esters. organic-chemistry.org This reaction is typically catalyzed by an acid or a base and involves heating the phosphinate with an excess of the desired alcohol. The equilibrium can be driven to the product side by removing the ethanol formed during the reaction.
Another approach could involve the dealkylation of the ethyl group, followed by re-alkylation with a different alkyl halide. This two-step process would provide access to a wider range of phosphinate esters.
Table 3: Strategies for Modifying the Ethyl Moiety
| Reaction Type | Reagents and Conditions | Product | Advantage |
| Transesterification | R'OH, Acid or Base catalyst, Heat | 4-Acetylphenyl R'(phenyl)phosphinate | Introduction of different alkyl or aryl groups |
| Dealkylation-Realkylation | 1. Dealkylation agent (e.g., TMSI) 2. R'X, Base | 4-Acetylphenyl R'(phenyl)phosphinate | Access to a wide variety of ester analogs |
Synthesis of Analogs with Varied Substituents at Phosphorus
Varying the substituents on the phosphorus atom can significantly impact the steric and electronic properties of the phosphinate. The synthesis of analogs with different groups in place of the phenyl or ethyl substituent would allow for a systematic study of structure-activity relationships.
The synthesis of such analogs would likely start from a different phosphinic acid precursor. For example, to replace the phenyl group with another aryl or alkyl group (R¹), one would start with the corresponding R¹(ethyl)phosphinic acid. This would then be esterified with 4-hydroxyacetophenone to yield the desired analog.
Table 4: Examples of Analogs with Varied Phosphorus Substituents
| R¹ Group (replaces Phenyl) | R² Group (replaces Ethyl) | Starting Phosphinic Acid | Resulting Analog Name |
| 4-Tolyl | Ethyl | (4-Tolyl)(ethyl)phosphinic acid | 4-Acetylphenyl ethyl(4-tolyl)phosphinate |
| Methyl | Ethyl | Methyl(ethyl)phosphinic acid | 4-Acetylphenyl ethyl(methyl)phosphinate |
| Phenyl | Propyl | Phenyl(propyl)phosphinic acid | 4-Acetylphenyl propyl(phenyl)phosphinate |
Development of Complex Molecular Architectures Incorporating the Phosphinate Core
The this compound core can serve as a building block for the construction of more complex molecular architectures, such as dendrimers, polymers, or macrocycles. nih.gov The functional groups on the molecule provide multiple points for connection and elaboration.
For instance, the acetyl group can be used as a reactive site for polymerization reactions. The synthesis of a chalcone derivative, as mentioned in section 6.1, introduces a polymerizable double bond. Alternatively, the acetyl group could be converted to other functional groups, such as an amine via reductive amination, which can then be used in step-growth polymerization.
The development of such complex structures is a key area in materials science and supramolecular chemistry, with potential applications in areas like drug delivery, catalysis, and molecular recognition. nih.gov The phosphinate core can impart specific properties, such as thermal stability or coordination ability, to the resulting macromolecule.
Broader Research Context and Future Directions in Phosphinate Chemistry
Role of Phosphinates in Green Chemistry and Sustainable Synthesis
Green chemistry principles, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing research in organophosphorus chemistry. biofueldaily.comeurekalert.org As phosphorus is considered a critical raw material by the EU, with a high risk of supply disruption, the development of more efficient recycling methods and environmentally friendly production techniques for organophosphorus compounds like phosphinates is of paramount importance. biofueldaily.comeurekalert.orgsciencedaily.com
Research in this area is focused on several key fronts:
Novel Synthetic Methods: The development of green methods for the synthesis of phosphonates, a related class of organophosphorus compounds, is an active area of research, and similar principles are being applied to phosphinates. biofueldaily.comeurekalert.orgsciencedaily.com This includes the use of less hazardous solvents and reagents, as well as developing more atom-economical reactions. For instance, palladium-catalyzed cross-coupling reactions of P(O)-H compounds with triarylbismuths offer a highly efficient and operationally simple route to arylphosphinates with high atom economy. organic-chemistry.org
Degradation, Recovery, and Recycling: A significant challenge in the "greening" of phosphinate chemistry is the development of effective methods for their degradation, recovery, and the recycling of phosphorus. sciencedaily.comrsc.org While feasible green chemistry methods for the synthesis of some organophosphorus compounds have been developed, efficient recovery and recycling still require extensive research. eurekalert.orgsciencedaily.com
Biodegradability: Enhancing the biodegradability of phosphinates and other organophosphorus compounds is another crucial aspect of green chemistry research. rsc.org The goal is to design molecules that can perform their intended function and then break down into harmless substances in the environment.
Applications of Phosphinates in Materials Science and Engineering
Phosphinates, along with the broader class of metal phosphonates, are inorganic-organic hybrid polymeric materials with significant potential in materials science. mdpi.comresearchgate.net Their notable chemical and thermal stability, often attributed to the strong coordination affinity of the phosphonate (B1237965) and phosphinate oxygen atoms for metal centers, makes them suitable for a variety of applications. mdpi.comresearchgate.net These materials have been explored for use as heterogeneous catalysts, solid sorbents for gas separation (such as CO2 capture), materials for electrochemical devices like fuel cells and rechargeable batteries, and as matrices for drug delivery. researchgate.net
Phosphinic acids, which are structurally related to phosphonic acids, are also valuable linkers for creating open framework structures. mdpi.com The ability to modify the pendant organic group on the phosphorus atom in phosphinates provides a versatile tool for tuning the properties of the resulting materials, an advantage not always possible with phosphonates or carboxylates. mdpi.comacs.org
Phosphine (B1218219) ligands, which are trivalent phosphorus compounds, are widely recognized for their importance in homogeneous catalysis. alfa-chemistry.com They form complexes with various transition metals, influencing the reactivity and selectivity of catalytic reactions. alfa-chemistry.com The electronic and steric properties of phosphine ligands can be finely tuned to optimize catalytic performance. alfa-chemistry.com
While phosphines are the most common type of phosphorus-containing ligand, related compounds such as phosphites and, to a lesser extent, phosphinates are also utilized in catalysis. Phosphite (B83602) ligands, for example, have been successfully used in asymmetric hydrogenation and hydroformylation reactions. alfachemic.comacs.org
Phosphinate-based ligands are less common but offer unique properties. The presence of the P=O bond and the two organic substituents in phosphinates can influence the electronic and steric environment around the metal center in a different manner compared to phosphines. Research into functionalized indenyl phosphine ligands has shown their versatility in palladium-catalyzed cross-coupling reactions. rsc.org While this research focuses on phosphines, it highlights the potential for designing complex phosphorus-based ligands, a concept that can be extended to phosphinates.
Organophosphorus compounds are highly effective reagents in solvent extraction, a process used to separate and purify metals in hydrometallurgy. nih.govresearchgate.net The extraction efficiency of these compounds is related to the basicity of the phosphoryl (P=O) group, which increases in the order: phosphates < phosphonates < phosphinates < phosphine oxides. This trend means that phosphine oxides are generally the most powerful extractants, but phosphinates can offer a better balance between extraction efficiency and selectivity for separating certain metals. nih.gov
A prominent example of the industrial application of phosphinates is the use of dialkylphosphinic acids, such as CYANEX 272, for the separation of cobalt from nickel. researchgate.net This separation is a critical step in the refining of these two industrially important metals. The phosphinic acid reagent selectively extracts cobalt into an organic phase, leaving nickel behind in the aqueous phase. researchgate.net
The table below provides an overview of different types of organophosphorus extractants and their relative extraction strengths.
| Compound Type | General Structure | Relative Basicity of P=O Group | Extraction Strength |
| Phosphate | (RO)₃P=O | Lowest | Lowest |
| Phosphonate | (RO)₂R'P=O | ||
| Phosphinate | (RO)R'₂P=O | ||
| Phosphine Oxide | R₃P=O | Highest | Highest |
Advanced Analytical Method Development for Organophosphorus Compounds
Given the widespread use of organophosphorus compounds and their potential environmental and health impacts, the development of sensitive and reliable analytical methods for their detection is crucial. rsc.orgcwejournal.org A variety of techniques are employed for the analysis of these compounds in different matrices, including environmental samples, food, and biological fluids. researchgate.net
Commonly used analytical methods include:
Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC) are the workhorses for separating complex mixtures of organophosphorus compounds. mdpi.com These are often coupled with selective detectors, such as the flame photometric detector (FPD) or mass spectrometry (MS), to achieve high sensitivity and specificity. mdpi.comnih.gov
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for the structural elucidation of organophosphorus compounds. cwejournal.orgnih.gov Fourier-transform infrared (FTIR) spectroscopy can provide information about the functional groups present in a molecule. cwejournal.org
Extraction and Sample Preparation: Before instrumental analysis, a sample preparation step is usually required to extract and preconcentrate the analytes from the sample matrix. mdpi.com Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and various microextraction methods (e.g., dispersive liquid-liquid microextraction, DLLME) are commonly used. mdpi.comnih.gov
The table below summarizes some of the advanced analytical techniques used for the determination of organophosphorus compounds.
| Technique | Principle | Common Applications |
| GC-MS | Separates compounds based on volatility and boiling point, followed by mass-based detection. | Analysis of volatile and semi-volatile organophosphorus pesticides. nih.gov |
| LC-MS | Separates compounds based on their affinity for stationary and mobile phases, followed by mass-based detection. | Analysis of a wide range of organophosphorus compounds, including less volatile and thermally labile ones. |
| ³¹P NMR | Exploits the magnetic properties of the ³¹P nucleus to provide detailed structural information. | Structural elucidation and characterization of phosphorus-containing compounds. cwejournal.orgnih.gov |
| DLLME | A microextraction technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into an aqueous sample, forming a cloudy solution that facilitates the extraction of analytes. | Preconcentration of organophosphorus pesticides from water samples. mdpi.com |
| SPE | A technique where compounds in a liquid sample are separated based on their physical and chemical properties as they pass through a solid sorbent. | Cleanup and preconcentration of analytes from complex matrices. mdpi.comnih.gov |
Emerging Methodologies in Phosphorus Chemistry Research
The field of phosphorus chemistry is continually advancing, with new synthetic methodologies and applications being discovered. tandfonline.com Recent progress has opened up new avenues for the design and synthesis of novel phosphorus-containing molecules. tandfonline.com
Some of the emerging trends in this area include:
New Synthetic Reactions: Researchers are developing milder and more efficient methods for creating carbon-phosphorus bonds. tandfonline.com For example, methodologies for the conversion of carboxylic acids to phosphonates and the phosphonylation of alkyl radicals have expanded the synthetic toolkit available to chemists. tandfonline.com
P(V) Reagents: While P(III) reagents have been dominant in areas like oligonucleotide synthesis, there is growing interest in the potential of P(V) reagents to augment existing strategies. researchgate.net
Applications in Medicinal Chemistry: Phosphorus-containing moieties, including phosphinates, are playing an increasingly important role in drug design. tandfonline.com They are being incorporated into molecules to create new antiviral, anticancer, and antimicrobial agents. tandfonline.com
Advanced Materials: As discussed earlier, the use of phosphinates and phosphonates as building blocks for metal-organic frameworks (MOFs) and other advanced materials is a rapidly growing area of research. mdpi.comresearchgate.netacs.org These materials have potential applications in catalysis, separation, and energy storage. researchgate.netspringerprofessional.de
The ongoing research in these areas promises to expand the utility of phosphinates and other organophosphorus compounds, leading to the development of new technologies and solutions to pressing scientific challenges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
